1,2,5,7-Tetrametil-1H-indol-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

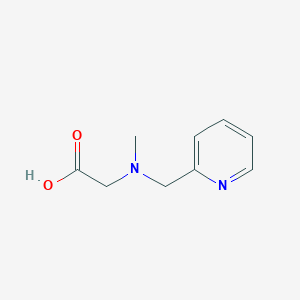

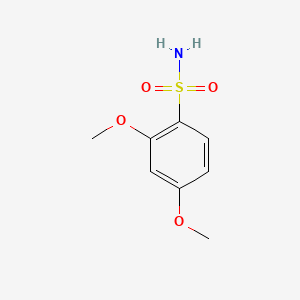

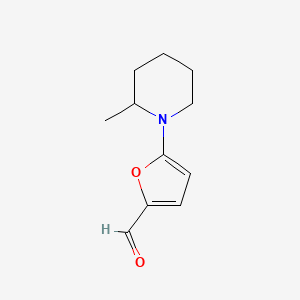

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- 1,2,5,7-Tetrametil-1H-indol-3-carbaldehído sirve como un precursor valioso para el diseño de sondas y sensores fluorescentes. Los investigadores modifican su estructura para crear derivados que emiten fluorescencia al unirse a objetivos específicos (por ejemplo, proteínas, ácidos nucleicos o iones metálicos). Estas sondas encuentran aplicaciones en la imagenología celular, el descubrimiento de fármacos y la vigilancia ambiental .

- Como miembro de la familia del indol, This compound es un precursor ideal para la síntesis de moléculas bioactivas. Sus derivados desempeñan un papel crucial en la construcción de estructuras complejas mediante reacciones multicomponentes (MCR). Las MCR proporcionan acceso a moléculas intrincadas, lo que hace que este compuesto sea valioso en el desarrollo de fármacos y la síntesis orgánica .

- Los investigadores han explorado nuevos derivados del indol, incluido This compound, por su potencial antiviral. Los estudios de acoplamiento molecular han mostrado resultados prometedores contra el VIH-1, lo que indica su relevancia en el descubrimiento de fármacos antivirales .

- La estructura electrónica única de los derivados del indol contribuye a sus interesantes propiedades fotofísicas. Los investigadores investigan los espectros de absorción y emisión de compuestos como This compound para aplicaciones en optoelectrónica, diodos orgánicos emisores de luz (OLED) y fotovoltaica .

Sondas y sensores fluorescentes

Química sintética

Investigación antiviral

Propiedades fotofísicas

Mecanismo De Acción

Target of Action

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions are often mediated through binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their activity.

Cellular Effects

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cellular responses to external stimuli . Additionally, 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation, and can also interact with DNA or RNA, affecting gene expression . For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde may modulate the activity of transcription factors, leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical modifications, affecting their biological activity . Additionally, prolonged exposure to 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde may lead to changes in cellular responses, such as adaptation or resistance to the compound.

Dosage Effects in Animal Models

The effects of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anticancer activity. At high doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions.

Metabolic Pathways

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450, leading to the formation of reactive intermediates or metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound may influence the activity of key metabolic enzymes, altering cellular energy production and utilization.

Transport and Distribution

The transport and distribution of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For instance, indole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain cellular compartments or tissues.

Subcellular Localization

The subcellular localization of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can interact with DNA or transcription factors, affecting gene expression. Additionally, the compound may be localized to mitochondria, influencing cellular energy production and metabolism.

Propiedades

IUPAC Name |

1,2,5,7-tetramethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(7-15)10(3)14(13)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIBTXYJSUNNKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)